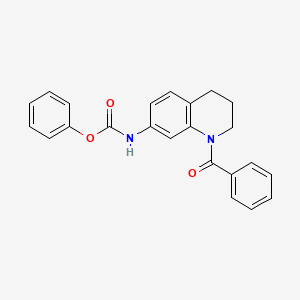

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, consists of a phenyl group attached to a tetrahydroisoquinoline group . The phenyl group is based simply on benzene, with one H removed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, include a molecular formula of CHN, an average mass of 209.286 Da, and a monoisotopic mass of 209.120453 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors showcases the flexibility of this chemical backbone in creating enantiomerically pure compounds, including the synthesis of the alkaloid (+)-corlumine, demonstrating the chemical's potential in producing biologically active molecules (Huber & Seebach, 1987).

Molecular Modeling and Dopamine Receptor Ligands

- Conformational analysis and molecular modeling studies on a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands provide insight into their potential therapeutic applications. This includes their role in influencing biological activity through structural modifications, indicating their relevance in the development of drugs targeting the central nervous system (Charifson et al., 1989).

Fluorescence Emission and Polymer-Rare Earth Complexes

- Research on the structure and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion highlights the use of these structures in the field of materials science, particularly in the creation of materials with enhanced fluorescence emission properties. This demonstrates the compound's potential in developing new materials with specific optical properties (Gao, Fang, & Men, 2012).

Anticancer Agents

- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the role of tetrahydroisoquinoline derivatives in biomedical research, particularly in exploring new therapeutic agents against cancer. This underscores the importance of chemical modifications at the tetrahydroquinoline core for enhancing biological activity against specific cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Coordination Polymers and Crystal Structures

- Studies on the solvothermal syntheses and crystal structures of metal coordination polymers with double-chain structures involving similar chemical backbones demonstrate the compound's utility in the field of coordination chemistry and crystallography. These findings contribute to the development of new materials with potential applications in catalysis, molecular recognition, and as components in electronic and photonic devices (Shi et al., 2001).

Eigenschaften

IUPAC Name |

phenyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(18-8-3-1-4-9-18)25-15-7-10-17-13-14-19(16-21(17)25)24-23(27)28-20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYFHSRQBGZMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)